molecular formula C19H16N2O4S2 B12152586 {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B12152586
M. Wt: 400.5 g/mol
InChI Key: PWZSNIRVRPNKBX-WJDWOHSUSA-N
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Description

{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a complex organic compound that features a thiazolidinone ring, a phenyl group, and an acetic acid moiety

Preparation Methods

The synthesis of {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid to form a thiazolidinone intermediate. This intermediate is then reacted with methyl phenyl ketone under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can be compared with similar compounds such as:

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and may have similar biological activities.

    Phenylacetic acid derivatives: These compounds contain the phenylacetic acid moiety and are used in various medicinal applications.

    Thioamide compounds: These compounds contain the thioamide functional group and are known for their antimicrobial properties. The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-[(Z)-[3-(N-methylanilino)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O4S2/c1-20(14-8-3-2-4-9-14)21-18(24)16(27-19(21)26)11-13-7-5-6-10-15(13)25-12-17(22)23/h2-11H,12H2,1H3,(H,22,23)/b16-11-

InChI Key

PWZSNIRVRPNKBX-WJDWOHSUSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/SC2=S

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)SC2=S

Origin of Product

United States

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